molecular formula C12H9NO3S B2923782 2-(Phenylsulfonyl)nicotinaldehyde CAS No. 1161864-92-1

2-(Phenylsulfonyl)nicotinaldehyde

Cat. No.: B2923782
CAS No.: 1161864-92-1
M. Wt: 247.27
InChI Key: LENIWDMRUJFJDE-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)nicotinaldehyde is a nicotinaldehyde derivative featuring a phenylsulfonyl group at the 2-position of the pyridine ring. The phenylsulfonyl substituent is an electron-withdrawing group, which influences the compound’s electronic properties, solubility, and reactivity. Such derivatives are often employed as intermediates in pharmaceutical synthesis, particularly in the development of sulfonamide-containing drugs or enzyme inhibitors.

Properties

IUPAC Name

2-(benzenesulfonyl)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-9-10-5-4-8-13-12(10)17(15,16)11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENIWDMRUJFJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)nicotinaldehyde typically involves the reaction of 2-fluoro-3-pyridinecarboxaldehyde with benzenesulfinic acid sodium salt in dimethyl sulfoxide (DMSO) at 100°C for 94 hours. The reaction mixture is then cooled, and the product is extracted using ethyl acetate and purified by column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2-(Phenylsulfonyl)nicotinic acid.

    Reduction: 2-(Phenylsulfonyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Due to its chemical structure, 2-(Phenylsulfonyl)nicotinaldehyde may be relevant in several scientific research contexts.

Potential in Organic Synthesis and Catalysis

  • This compound might serve as an intermediate or catalyst in organic synthesis. The use of phenylsulfonyl groups to facilitate regioselective modifications of aromatic compounds suggests that this compound could play a role in similar chemical transformations.

Environmental Applications

  • Understanding the chemical behavior and degradation pathways of compounds like this compound could inform environmental remediation efforts.

Future Directions

  • Future research directions involving this compound could involve further exploration of its synthesis, reactivity, and potential applications. Catalytic processes, which could potentially involve this compound, will play a crucial role in sustainable economic development.

Synthesis of Related Compounds

The search results mention the synthesis of related compounds, which could provide insights into the synthesis and potential reactions of this compound:

  • 5-Substituted 4-aryl-1,2,3-triazoles were obtained through the reaction of phenyl propynenitrile with sodium azide in DMF .
  • The reaction of ethyl 3–(4-chlorophenyl)propiolate with sodium azide in DMSO yielded a related compound .
  • Analogues were derived from ethynyl derivatives and TMSN3. The reaction of a sulfide with H2O2 produced a sulfone .

Potential Hazards

2-Methylnicotinaldehyde, a related compound, has the following hazards :

  • Harmful if swallowed.
  • Causes skin irritation.
  • Causes serious eye damage.
  • May cause respiratory irritation.

Inhibition Analysis

Reactions containing nicotinamide and inhibitors were initiated with the addition of nicotinamidases to determine inhibition. Rates were plotted and points fit to an equation using Kaleidagraph .

IDO1 Inhibitors

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Nicotinaldehyde Derivatives

Compound Name Substituent Key Properties Applications
2-(Phenylsulfonyl)nicotinaldehyde Phenylsulfonyl (-SO₂Ph) Electron-withdrawing; lipophilic Pharmaceutical intermediate (inferred)
Nicotinaldehyde (parent compound) -H Neutral; moderate polarity NAD biosynthesis precursor
2-(1-Pyrrolidinyl)nicotinaldehyde Pyrrolidinyl (cyclic amine) Electron-donating; basic Organic synthesis intermediate
6-(2-Hydroxyethylamino)nicotinaldehyde Hydroxyethylamino (-NHCH₂CH₂OH) Hydrophilic; hydrogen-bonding Biochemical research (inferred)

Table 2: Hazard Comparison

Compound Name Hazard Symbols Risk Phrases (EU) Key Precautions
2-(1-Pyrrolidinyl)nicotinaldehyde XN R20/21/22 (Harmful if inhaled, skin contact, or swallowed) Use PPE; avoid inhalation
Glimepiride (sulfonylurea analog) N/A Hypoglycemia risk; contraindicated in hepatic impairment Monitor blood glucose
  • This compound : While specific data are unavailable, sulfonyl-containing compounds often require precautions for skin/eye irritation.
  • 6-(2-Hydroxyethylamino)nicotinaldehyde: Hydrophilic substituents may reduce volatility, lowering inhalation risks compared to lipophilic analogs .

Biological Activity

2-(Phenylsulfonyl)nicotinaldehyde is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the immune response and cancer progression .
  • Antimicrobial Properties : Some studies suggest that derivatives of nicotinaldehyde exhibit antimicrobial activity against various pathogens, potentially making them useful in treating infections .
  • Anti-inflammatory Effects : The sulfonyl group may contribute to anti-inflammatory properties by modulating signaling pathways involved in inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Reference
IDO InhibitionSuppresses immune response
Antimicrobial EffectsInhibits growth of bacterial pathogens
Anti-inflammatory ActivityModulates inflammatory cytokine production

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Immunotherapy : A study investigated the use of IDO inhibitors, including compounds similar to this compound, in enhancing anti-tumor immunity. Results indicated that these inhibitors could improve the efficacy of existing cancer therapies by restoring immune function against tumors .
  • Antimicrobial Testing : Another study assessed the antimicrobial properties of various nicotinaldehyde derivatives. It was found that certain modifications to the phenylsulfonyl group enhanced activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .
  • Inflammatory Response Modulation : Research indicated that compounds with similar structures could reduce levels of pro-inflammatory cytokines in vitro, pointing towards their utility in managing inflammatory diseases .

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